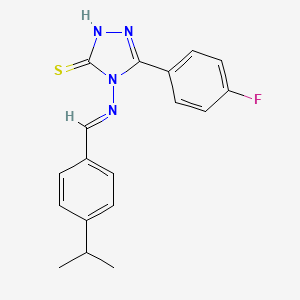![molecular formula C22H14BrClFN3O2S B12032640 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 477313-82-9](/img/structure/B12032640.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L227595-1EA, also known by its CAS number 477313-82-9, is a chemical compound with various applications in scientific research and industry. It is characterized by its unique chemical properties, which make it valuable for a range of experimental and practical uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L227595-1EA typically involves a series of chemical reactions that require specific reagents and conditions. One common method involves the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate. This intermediate is then subjected to a dehydration reaction to yield SALOR-INT L227595-1EA .
Industrial Production Methods
In an industrial setting, the production of SALOR-INT L227595-1EA follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L227595-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
SALOR-INT L227595-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biochemical assays and as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of SALOR-INT L227595-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can result in various biochemical and physiological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SALOR-INT L227595-1EA include:
- SALOR-INT L227706-1EA (CAS 477318-64-2)
- SALOR-INT L227765-1EA (CAS 477318-69-7)
- SALOR-INT L227846-1EA (CAS 477318-75-5)
- SALOR-INT L227579-1EA (CAS 477313-80-7)
- SALOR-INT L227587-1EA (CAS 477313-81-8)
Uniqueness
What sets SALOR-INT L227595-1EA apart from these similar compounds is its specific chemical structure and properties, which confer unique reactivity and applications. Its distinct synthetic route and the specific conditions required for its preparation also contribute to its uniqueness .
Properties
CAS No. |
477313-82-9 |
|---|---|
Molecular Formula |
C22H14BrClFN3O2S |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H14BrClFN3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-18(25)17(24)11-14/h1-11H,12H2,(H,26,29) |
InChI Key |
ZGPGSMNHDJGMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12032563.png)

![1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12032585.png)
![4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12032596.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12032597.png)


![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12032614.png)
![Benzyl 7-methyl-3-oxo-2-(3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12032618.png)


![N-(2,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12032644.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12032652.png)

